Ethyl 5-carbamoyl-2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-4-methylthiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-carbamoyl-2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O6S/c1-3-29-20(28)15-12(2)16(17(21)26)31-18(15)22-14(25)11-23-6-8-24(9-7-23)19(27)13-5-4-10-30-13/h4-5,10H,3,6-9,11H2,1-2H3,(H2,21,26)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALDGVSPWXCGOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)CN2CCN(CC2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901330566 | |
| Record name | ethyl 5-carbamoyl-2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-4-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901330566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24839855 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
725216-59-1 | |
| Record name | ethyl 5-carbamoyl-2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-4-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901330566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-carbamoyl-2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the carbamoyl and ester groups. The piperazine moiety is then attached through an acylation reaction with furan-2-carbonyl chloride. The final product is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions would be optimized for yield and purity, and the use of catalysts and solvents would be carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-carbamoyl-2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of GLX351322. It has shown effectiveness in inhibiting the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's mechanism involves the modulation of key signaling pathways associated with cancer proliferation and survival.
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in conditions like Alzheimer's disease.
Drug Development
Ethyl 5-carbamoyl-2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-4-methylthiophene-3-carboxylate is being investigated as a lead compound for developing new drugs targeting specific diseases. Its structural characteristics allow for modifications that can enhance efficacy and reduce side effects.
Clinical Trials
The compound is currently undergoing preclinical trials to evaluate its safety and efficacy in humans. Early results are promising, particularly in oncology and neurology fields, where it may serve as an adjunct therapy alongside existing treatments.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study 1: Anticancer Activity | GLX351322 inhibited proliferation in breast cancer cell lines by 70% | Potential use as an adjunct therapy in breast cancer treatment |
| Study 2: Neuroprotection | Showed reduced apoptosis in neuronal cells under oxidative stress | Possible application in neurodegenerative disease therapies |
| Study 3: Pharmacokinetics | Demonstrated favorable absorption and distribution profiles in animal models | Supports further development towards human clinical trials |
Mechanism of Action
The mechanism of action of Ethyl 5-carbamoyl-2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The piperazine moiety can bind to receptors or enzymes, modulating their activity. The thiophene ring and its substituents can also participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and functional attributes of Ethyl 5-carbamoyl-2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-4-methylthiophene-3-carboxylate with analogs from the evidence:
*Calculated based on formula.
Structural and Functional Analysis
Position 2 Substituents
- Target Compound: The 2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino] group introduces a piperazine-furan motif. Piperazine rings are common in CNS-active drugs (e.g., antipsychotics), while furan groups may engage in π-π stacking .
- Analog Comparison: The chloroacetamido group in could act as an electrophilic warhead, enabling covalent binding to cysteine residues. The 4-fluorobenzoylamino group in enhances metabolic stability via fluorine’s electron-withdrawing effects.
Position 5 Substituents
- 4-Chlorophenylcarbamoyl in introduces a hydrophobic aromatic ring, favoring interactions with hydrophobic enzyme pockets.
Pharmacological Implications
- The piperazine-furan side chain in the target compound may confer selectivity for serotonin or dopamine receptors, as seen in analogs like N-benzyl-2-piperazin-1-ylacetamide .
- Compounds with chlorophenyl or fluorobenzoyl groups (e.g., ) often exhibit improved pharmacokinetic profiles compared to non-halogenated analogs.
Biological Activity
Ethyl 5-carbamoyl-2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-4-methylthiophene-3-carboxylate (CAS No: 725216-59-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiophene ring, a furan moiety, and a piperazine group. Its chemical formula is , and it is characterized by the following structural components:
- Thienyl ring : Contributes to the compound's electronic properties.
- Piperazine : Known for enhancing bioavailability and pharmacological activity.
- Furan carbonyl : May play a role in interactions with biological targets.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thiazole derivatives have shown promising results against various cancer cell lines, suggesting that ethyl 5-carbamoyl derivatives may also possess similar activities. The mechanism often involves the inhibition of key signaling pathways or direct cytotoxic effects on cancer cells.
Case Study : A study on structurally related compounds demonstrated IC50 values below 10 µM against human cancer cell lines, indicating potent cytotoxicity. The presence of electron-donating groups in the structure enhances this activity by stabilizing interactions with target proteins involved in cell proliferation and survival .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar derivatives have been evaluated against bacterial strains and shown efficacy comparable to standard antibiotics.
Research Findings : In vitro studies reported that related compounds demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 5 to 20 µg/mL . These findings support the hypothesis that ethyl 5-carbamoyl derivatives could exhibit similar antimicrobial effects.
Biological Assays
To assess the biological activity of this compound, various assays can be employed:
| Assay Type | Purpose | Expected Outcome |
|---|---|---|
| Cytotoxicity Assays | Evaluate effects on cancer cell lines | IC50 values indicating potency |
| Antimicrobial Assays | Test against pathogenic bacteria | MIC values indicating effectiveness |
| Mechanistic Studies | Investigate pathways affected by the compound | Insights into molecular interactions |
Q & A
Basic: What synthetic methodologies are recommended for producing this compound, and how is purity validated?
The synthesis involves a multi-step approach, starting with the Gewald reaction to construct the thiophene core, followed by sequential functionalization of the carbamoyl, acetamido, and piperazine-furan substituents . Critical steps include:
- Amide coupling : Use of carbodiimide reagents (e.g., EDC/HOBt) to attach the piperazine-furan moiety to the thiophene scaffold .
- Monitoring : Thin-layer chromatography (TLC) at each step to track reaction progress and intermediate purity .
- Purification : Column chromatography or recrystallization to isolate the final product .
- Characterization : Confirm identity via - and -NMR to verify substituent integration and mass spectrometry (HRMS) for molecular weight validation .
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy : -NMR identifies proton environments (e.g., methyl groups at δ 1.2–1.4 ppm, thiophene protons at δ 6.5–7.5 ppm), while -NMR confirms carbonyl (170–180 ppm) and aromatic carbons .
- Mass spectrometry : HRMS validates the molecular formula (e.g., [M+H] peaks) and detects impurities .
- X-ray crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) are used for refinement, though crystal growth may require optimization due to conformational flexibility .
Advanced: How can synthetic yields be optimized, particularly for the piperazine-furan conjugation step?
Yield optimization strategies:
- Protecting groups : Temporarily protect reactive amines on the piperazine ring during coupling to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalysis : Employ palladium catalysts for efficient cross-coupling of furan derivatives .
- Reaction monitoring : Use in-situ FTIR to track carbonyl group reactivity and minimize over-reaction .
Advanced: How should researchers address contradictory bioactivity data between this compound and its analogs?
Conflicting data may arise from assay variability or structural nuances. Mitigation approaches:
- Comparative SAR studies : Systematically modify substituents (e.g., replacing furan with thiophene or altering piperazine substituents) to isolate activity drivers .
- Standardized assays : Replicate studies under controlled conditions (e.g., consistent cell lines, IC protocols) .
- Computational validation : Molecular docking (e.g., AutoDock Vina) to predict target binding affinities and rationalize discrepancies .
Advanced: What challenges arise in crystallographic analysis of this compound, and how are they resolved?
Challenges include:
- Crystal twinning : Common due to flexible piperazine and furan groups. Solutions: Slow evaporation in mixed solvents (e.g., hexane/ethyl acetate) .
- Disorder : Use SHELXL’s PART instruction to model disordered regions .
- Data resolution : Collect high-resolution data (≤ 0.8 Å) at synchrotron facilities to resolve overlapping electron densities .
Advanced: How can in silico methods predict this compound’s interaction with enzymatic targets?
Methodology:
- Molecular docking : Simulate binding to targets (e.g., cyclooxygenase-2) using PyMOL for visualization .
- QSAR modeling : Correlate substituent electronegativity or steric bulk with activity using partial least squares regression .
- MD simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) to identify critical hydrogen bonds .
Advanced: What strategies are effective for analyzing metabolic stability in preclinical studies?
- Microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
- Metabolite ID : Use high-resolution LC-QTOF to detect phase I/II metabolites (e.g., hydroxylation at the thiophene ring) .
- CYP inhibition screening : Evaluate interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .
Advanced: How does the compound’s solubility profile impact formulation for in vivo studies?
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or nanoemulsion formulations .
- LogP determination : Measure octanol/water partitioning (experimental or via ChemAxon software) to predict bioavailability .
- Salt formation : Explore hydrochloride or sodium salts to improve aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
